molecular formula C22H28N2O3 B2939439 N-[(1-benzylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide CAS No. 953932-85-9

N-[(1-benzylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide

Cat. No.: B2939439
CAS No.: 953932-85-9
M. Wt: 368.477
InChI Key: USZQBLKRIHAXBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-benzylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide is a chemical compound of significant interest in preclinical research, particularly within the fields of neuroscience and pharmacology. This benzamide derivative features a 1-benzylpiperidine moiety, a structural motif commonly found in ligands that target the central nervous system. Compounds with this pharmacophore have been investigated for their potential affinity for sigma receptors (σRs), which are implicated in various neurological processes . Sigma-1 receptor (σ1R) antagonism, in particular, is a well-researched mechanism for potentially modulating neuropathic pain states, and structural analogs of this compound have shown promise in this area . The 3,5-dimethoxybenzamide component may contribute to the molecule's overall binding characteristics and bioavailability, making it a valuable tool for studying structure-activity relationships (SAR). Researchers can utilize this compound to explore its mechanism of action, receptor binding profiles, and effects in cellular or animal models of disease. It is supplied for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-26-20-12-19(13-21(14-20)27-2)22(25)23-15-17-8-10-24(11-9-17)16-18-6-4-3-5-7-18/h3-7,12-14,17H,8-11,15-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZQBLKRIHAXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, H2/Pd-C

    Substitution: Alkyl halides, acyl chlorides, DMF, DMSO

Major Products Formed

    Oxidation: Oxidized benzamide derivatives

    Reduction: Reduced benzamide derivatives

    Substitution: Substituted benzamide derivatives

Mechanism of Action

The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

GlyT2 Inhibitors: ORG25543 and Analogs

ORG25543 (4-(Benzyloxy)-N-[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxybenzamide) shares the 3,5-dimethoxybenzamide core but features a cyclopentylmethyl group instead of piperidine. It irreversibly inhibits GlyT2, reducing neuropathic and inflammatory pain in preclinical models. However, its irreversible binding depletes intracellular glycine, causing dose-dependent tremors, seizures, and mortality .

  • Key Differences :
    • Binding Mechanism : Irreversible (ORG25543) vs. reversible analogs (e.g., Compound 1 from Mingorance-Le Meur et al., 2013).
    • Safety : ORG25543’s toxicity contrasts with the safer profile of reversible inhibitors, highlighting the trade-off between efficacy and side effects .

Dopamine D2/D3 Receptor Ligands: Remoxipride

Remoxipride ((S)-3-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide) shares the benzamide backbone but includes a bromine substituent and a pyrrolidinylmethyl group. It acts as a selective dopamine D2/D3 antagonist, used clinically for schizophrenia.

  • Key Differences: Substituents: Bromine at the 3-position enhances receptor affinity. Pharmacology: Targets dopamine receptors instead of GlyT2, demonstrating how minor structural changes redirect biological activity .

Isoxaben: A Pesticide Analogue

Isoxaben (N-[3-(1-ethyl-1-methylpropyl)isoxazol-5-yl]-2,6-dimethoxybenzamide) replaces the piperidine-benzyl group with an isoxazole ring. It inhibits cellulose synthesis in plants, illustrating how structural variations shift applications from neurological to agricultural .

Opiranserin: Morpholine-Based Analogue

Opiranserin (4-butoxy-N-{[4-(dimethylamino)oxan-4-yl]methyl}-3,5-dimethoxybenzamide) substitutes the benzylpiperidine with a morpholine ring. This modification likely enhances metabolic stability and solubility, though its pharmacological target remains undisclosed .

Thiophene-Modified Analogues

3,5-Dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide replaces the benzyl group with a thiophen-2-ylmethyl moiety.

Structural and Pharmacological Data Table

Compound Name Structural Differences vs. Target Compound Target/Activity Key Findings References
ORG25543 Cyclopentylmethyl group, irreversible binding GlyT2 inhibitor Analgesic but causes tremors/seizures; irreversible mechanism .
Remoxipride 3-Bromo, pyrrolidinylmethyl Dopamine D2/D3 antagonist Antipsychotic activity; bromine enhances receptor affinity .
Isoxaben Isoxazole ring, alkyl substituent Plant cellulose synthase inhibitor Pesticide; structural shift redirects to agricultural use .
Opiranserin Morpholine ring, butoxy group Undisclosed Improved solubility/stability inferred from structure .
3,5-Dimethoxy-N-(thiophen-2-ylmethyl analog) Thiophen-2-ylmethyl substitution Undisclosed Potential altered lipophilicity; limited biological data .

Critical Analysis of Structural Modifications

  • Piperidine vs. Cyclopentyl/Morpholine : Piperidine’s rigidity may optimize GlyT2 binding, while morpholine’s oxygen improves solubility.
  • Aromatic Substituents : Bromine (Remoxipride) increases steric bulk and receptor specificity, whereas methoxy groups balance hydrophobicity and hydrogen bonding.
  • Irreversible vs. Reversible Binding : ORG25543’s efficacy is offset by toxicity, underscoring the need for reversible inhibitors in clinical settings .

Biological Activity

N-[(1-benzylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide is a compound of significant interest in pharmacology due to its interaction with various biological targets. This article explores its biological activity, focusing on its receptor affinities, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H26N2O3
  • Molecular Weight : 354.443 g/mol
  • CAS Number : 14514271

This compound primarily interacts with sigma receptors, specifically sigma-1 and sigma-2 receptors. Research indicates that it exhibits a high affinity for sigma-1 receptors, which are implicated in several neuroprotective and neuroregenerative processes. The binding affinities of related compounds have been studied extensively, revealing that modifications to the benzamide structure can significantly influence receptor interaction.

Table 1: Binding Affinities for Sigma Receptors

CompoundSigma-1 Ki (nM)Sigma-2 Ki (nM)
N-(1-benzylpiperidin-4-yl)phenylacetamide3.90240
This compoundTBDTBD

Neuroprotective Effects

Studies have demonstrated that compounds similar to this compound can protect neurons from apoptosis and promote cell survival under stress conditions. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Case Studies

  • Alzheimer's Disease Models : In preclinical models, compounds targeting sigma receptors have shown promise in ameliorating cognitive deficits associated with Alzheimer's disease. For instance, a study indicated that sigma receptor ligands could enhance memory function in scopolamine-induced amnesia models.
  • Cancer Research : The compound's interaction with sigma receptors has also been explored in cancer therapy. Studies suggest that sigma ligands may influence tumor growth dynamics by modulating glucose metabolism in cancer cells, as observed in melanoma models.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be optimized through structural modifications. Research employing quantitative structure–activity relationship (QSAR) methodologies has revealed that specific substitutions on the aromatic ring can enhance receptor affinity and selectivity.

Table 2: SAR Insights

Substitution PositionEffect on Sigma-1 AffinityEffect on Sigma-2 Affinity
2-positionIncreasedModerate
3-positionHighLow
4-positionDecreasedModerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.